molecular formula C5H3ClN2O3 B6203696 2-chloro-5-nitropyridin-3-ol CAS No. 1395037-06-5

2-chloro-5-nitropyridin-3-ol

Cat. No. B6203696
CAS RN: 1395037-06-5
M. Wt: 174.5
InChI Key:
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Description

“2-chloro-5-nitropyridin-3-ol” is a chemical compound with the molecular formula C5H3ClN2O3 . It has a molecular weight of 174.54 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “2-chloro-5-nitropyridin-3-ol” involves several steps. The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of the 2-chloro-5-nitropyridine . The method produces few byproducts, and the reaction conditions are mild .


Molecular Structure Analysis

The InChI code for “2-chloro-5-nitropyridin-3-ol” is 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“2-chloro-5-nitropyridin-3-ol” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-chloro-5-nitropyridin-3-ol: serves as a versatile intermediate in organic synthesis. Its chloro and nitro groups are reactive sites that can undergo various substitution reactions, enabling the synthesis of a wide range of complex organic molecules. For instance, it can be used to synthesize imidazo[4,5-c]pyridines , which are important heterocyclic compounds in medicinal chemistry .

Pharmaceutical Research

In pharmaceutical research, 2-chloro-5-nitropyridin-3-ol is valuable for constructing pharmacophores. The nitropyridine moiety is a common structural component in drugs that target central nervous system disorders and cancers. Its modification through substitution reactions can lead to the development of new therapeutic agents .

Agrochemicals

The compound’s reactivity also makes it a candidate for developing agrochemicals. By functionalizing 2-chloro-5-nitropyridin-3-ol , researchers can create novel pesticides and herbicides with specific action mechanisms, potentially improving the safety and efficacy of crop protection agents.

Dyestuff Chemistry

In the field of dyestuffs, 2-chloro-5-nitropyridin-3-ol can be used to synthesize pigments and dyes. The nitro group, in particular, is known to impart vivid colors when incorporated into dye structures, which can be applied in textile and ink industries.

Material Science

This compound is also explored in material science for the synthesis of organic electronic materials. Its molecular structure allows for the creation of conductive polymers or small molecules that can be used in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Analytical Chemistry

Lastly, 2-chloro-5-nitropyridin-3-ol can be utilized in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography to identify or quantify other substances.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-5-nitropyridin-3-ol can be achieved through a two-step process involving the nitration of 2-chloro-5-hydroxypyridine followed by reduction of the nitro group.", "Starting Materials": [ "2-chloro-5-hydroxypyridine", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-hydroxypyridine", "In a round-bottom flask, add 2-chloro-5-hydroxypyridine (1.0 g, 7.2 mmol) to a mixture of nitric acid (1.5 mL, 18 mmol) and sulfuric acid (1.5 mL).", "Stir the mixture at room temperature for 2 hours.", "Pour the reaction mixture into ice-cold water (50 mL) and neutralize with sodium hydroxide solution (10%).", "Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-chloro-5-nitropyridin-3-ol as a yellow solid (yield: 80%).", "Step 2: Reduction of nitro group", "In a hydrogenation flask, add 2-chloro-5-nitropyridin-3-ol (1.0 g, 5.5 mmol) and palladium on carbon (10%, 0.1 g).", "Add ethanol (20 mL) and hydrogen gas (1 atm) and stir the mixture at room temperature for 2 hours.", "Filter the mixture through a celite pad and concentrate the filtrate under reduced pressure.", "Recrystallize the product from ethanol to obtain 2-chloro-5-nitropyridin-3-ol as a yellow solid (yield: 70%)." ] }

CAS RN

1395037-06-5

Product Name

2-chloro-5-nitropyridin-3-ol

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.5

Purity

95

Origin of Product

United States

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